(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE
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Overview
Description
(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE typically involves the reaction of 4-chlorophenylethylamine with 3,4-dimethoxybenzaldehyde under specific conditions to form the corresponding imine. This imine is then subjected to a Wittig reaction to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the acrylamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.
Bromomethyl methyl ether: Shares some functional group similarities but differs in overall structure.
2,2’-Bipyridyl: A bidentate ligand used in metal ion chelation .
Uniqueness
(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-9-5-15(13-18(17)24-2)6-10-19(22)21-12-11-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUSPBTMPWOHT-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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